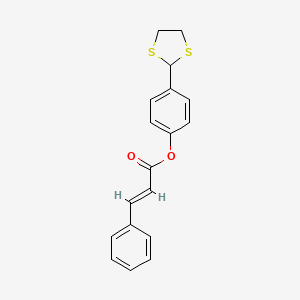
4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate is a useful research compound. Its molecular formula is C18H16O2S2 and its molecular weight is 328.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1,3-Dithiolan-2-yl)phenyl (2E)-3-phenyl-2-propenoate, also known as 4-(1,3-dithiolan-2-yl)phenyl acrylate, is a compound with significant potential in various biological applications. Its unique structure, characterized by a dithiolan ring and an acrylate moiety, suggests diverse reactivity and biological activity. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and antioxidant activities.
The compound has the following chemical properties:
- Molecular Formula : C18H16O2S2
- Molecular Weight : 328.448 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 519.0 ± 50.0 °C at 760 mmHg
- LogP : 5.12
These properties indicate its stability and potential for various chemical reactions which can be harnessed in biological settings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 4-(1,3-dithiolan-2-yl)phenyl acrylate. For instance, derivatives of chalcones, which share structural similarities with our compound, have shown promising cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone A | MCF-7 (breast cancer) | <10 | |
| Chalcone B | HeLa (cervical cancer) | <15 | |
| 4-(1,3-Dithiolan-2-yl)phenyl acrylate | MCF-7 (breast cancer) | TBD |
In an experimental setup involving MCF-7 cells, the compound demonstrated significant cytotoxicity compared to standard treatments like Tamoxifen. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of compounds containing dithiolane structures have been documented extensively. For example, studies on related dithiolane compounds indicate moderate to good activity against various bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
This suggests that 4-(1,3-dithiolan-2-yl)phenyl acrylate may also exhibit similar antimicrobial properties due to its structural features.
Antioxidant Activity
The antioxidant potential of dithiolane-containing compounds is noteworthy. Research indicates that these compounds can scavenge free radicals effectively:
These results suggest that the compound could play a role in mitigating oxidative stress-related diseases.
Case Studies
A recent study evaluated the effects of 4-(1,3-dithiolan-2-yl)phenyl acrylate on oxidative stress in MCF-7 cells. The findings revealed that treatment with this compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This positions the compound as a potential therapeutic agent for cancer treatment by enhancing cellular defense mechanisms against oxidative damage.
Propriétés
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2S2/c19-17(11-6-14-4-2-1-3-5-14)20-16-9-7-15(8-10-16)18-21-12-13-22-18/h1-11,18H,12-13H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJPZEVWVIVLRI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(S1)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














